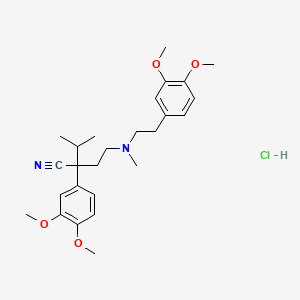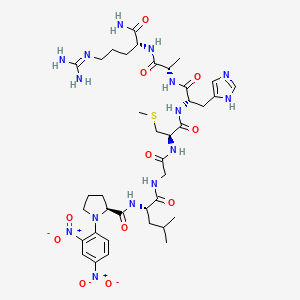
D-517 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-517 hydrochloride, also known as (2-acetamido-2-deoxy-D-glucopyranose hydrochloride) is a synthetic compound which has been studied for its potential applications in scientific research. It is a derivative of D-glucose and is used as a tool in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Structure of Aqueous Hydrochloric Acid Solutions : A study on hydrochloric acid solutions, which are related to the hydrochloride component in D-517 hydrochloride, examined the structure of D2O molecules in liquid water and the existence of D3O+ ions in concentrated DCl. This study may provide insights into the behavior of similar hydrochloride solutions (Triolo & Narten, 1975).
Catalytic Properties of DMAP·HCl : Research involving 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) explored its use as a recyclable catalyst for acylation of alcohols. This study may be relevant for understanding catalytic applications of similar hydrochloride compounds (Liu et al., 2014).
Pharmacokinetic Study Using D-517 : A pharmacokinetic study involving D-517 hydrochloride as a standard curve agent in the analysis of verapamil and norverapamil in human plasma was conducted. This demonstrates a practical application of D-517 in drug analysis (Abernethy et al., 1984).
Quantification of Genotoxic Impurity DMC HCl : A study developed a method for quantifying genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) in pharmaceuticals. This research might offer insights into analytical techniques relevant to D-517 hydrochloride (Zate et al., 2017).
Taste Masking in Drug Formulations : A study investigated the use of ion exchange resins for taste masking in drug formulations, specifically Diphenhydramine Hydrochloride (DPH). While not directly related to D-517 hydrochloride, the principles of taste masking could be relevant (Bhise et al., 2008).
Toxicity and Mutagenicity of 2,4-D Herbicide : This study provides a scientometric review of 2,4-D herbicide, focusing on its toxicology and mutagenicity. While it does not directly discuss D-517 hydrochloride, it provides context on the research trends and methodologies in herbicide toxicology, which might be indirectly informative (Zuanazzi et al., 2020).
Mecanismo De Acción
Target of Action
D-517 Hydrochloride, also known as Verapamil Impurity, is a compound that has been identified as an impurity in the production of Verapamil . Verapamil is a calcium channel blocker used in the treatment of hypertension, angina pectoris, and some types of arrhythmia.
Mode of Action
This results in a dilation of the main coronary and systemic arteries and decreasing myocardial contractility .
Biochemical Pathways
By blocking these channels, Verapamil inhibits the influx of calcium ions, which play a crucial role in the contraction of these muscles .
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties . For instance, a molecule’s lipophilicity and size can affect its absorption and distribution. Metabolism can be influenced by the molecule’s chemical structure, and excretion can be affected by the molecule’s solubility .
Result of Action
Verapamil’s action on calcium channels leads to a decrease in myocardial contractility, heart rate, and conduction velocity, thereby reducing the heart’s oxygen demand .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets . .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLOHGQKBZSXNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1794-55-4 |
Source


|
| Record name | D-517 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-517 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VK59M207R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)










![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)](/img/no-structure.png)
